

Application Notes and Protocols for In Vivo Crosslinking with Disuccinimidyl Tartrate (DST)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disuccinimidyl tartrate

Cat. No.: B1670975

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Introduction

In the dynamic cellular environment, proteins orchestrate a complex network of interactions that govern virtually all biological processes. Many of these protein-protein interactions (PPIs) are transient and of low affinity, making them challenging to study using traditional biochemical methods. In vivo crosslinking has emerged as a powerful technique to capture these fleeting interactions within their native cellular context. **Disuccinimidyl tartrate** (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent that has proven to be a valuable tool for these studies. Its membrane permeability allows it to efficiently penetrate living cells and covalently stabilize protein complexes. The incorporated tartrate moiety contains a cis-diol that can be cleaved with sodium periodate, enabling the subsequent analysis of the crosslinked proteins by techniques such as mass spectrometry.

This document provides detailed application notes and protocols for performing in vivo crosslinking using **Disuccinimidyl tartrate**.

Properties of Disuccinimidyl Tartrate (DST)

Property	Description
Chemical Name	Disuccinimidyl tartrate
Molecular Weight	344.23 g/mol
Spacer Arm Length	6.4 Å
Reactive Groups	N-hydroxysuccinimide (NHS) esters at both ends
Target Specificity	Primary amines (lysine residues and N-termini of proteins)
Cleavability	Cleavable by sodium meta-periodate
Solubility	Soluble in organic solvents like DMSO and DMF
Cell Permeability	Membrane permeable, suitable for in vivo crosslinking

Experimental Protocols

General Considerations for In Vivo Crosslinking

Optimizing in vivo crosslinking experiments is critical for success. Several factors can influence the efficiency and specificity of the crosslinking reaction, including crosslinker concentration, incubation time and temperature, and the specific cell type being used. It is highly recommended to perform pilot experiments to determine the optimal conditions for your system.

Protocol 1: In Vivo Crosslinking of Mammalian Cells with DST

This protocol provides a general framework for in vivo crosslinking of adherent or suspension mammalian cells using DST.

Materials:

- **Disuccinimidyl tartrate (DST)**

- Anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), ice-cold
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitor cocktails

Procedure:

- Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells).
- Preparation of DST Stock Solution: Immediately before use, prepare a fresh stock solution of DST in anhydrous DMSO. A common stock concentration is 25-50 mM. Note: DST is moisture-sensitive, so ensure DMSO is anhydrous and handle the reagent quickly.
- Cell Preparation:
 - Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.
 - Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet once with ice-cold PBS.
- Crosslinking Reaction:
 - Resuspend the cells in ice-cold PBS.
 - Add the DST stock solution to the cell suspension to achieve the desired final concentration. A starting point for optimization is typically between 0.5 mM and 2 mM.
 - Incubate the cells for 30 minutes to 1 hour at room temperature or on ice. Incubation on ice can help to slow down cellular processes and reduce non-specific crosslinking.
- Quenching the Reaction:

- Terminate the crosslinking reaction by adding a quenching buffer. Common quenching agents are Tris or glycine, which contain primary amines that react with and consume the excess DST.
- Add the quenching buffer to a final concentration of 20-50 mM.
- Incubate for 15 minutes at room temperature.
- Cell Lysis:
 - Pellet the quenched cells by centrifugation.
 - Wash the cell pellet twice with ice-cold PBS to remove residual crosslinker and quenching buffer.
 - Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
- Downstream Analysis: The crosslinked cell lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry analysis.

Optimization of Crosslinking Conditions

To achieve optimal results, it is crucial to empirically determine the best crosslinking conditions for your specific experimental system.

Parameter	Recommended Starting Range	Considerations
DST Concentration	0.25 - 2.0 mM	Higher concentrations can lead to excessive crosslinking and the formation of large, insoluble aggregates. Lower concentrations may not be sufficient to capture transient interactions.
Incubation Time	15 - 60 minutes	Longer incubation times can increase crosslinking efficiency but also the risk of non-specific crosslinking and cellular stress.
Incubation Temperature	4°C to Room Temperature	Lower temperatures (4°C or on ice) can help to preserve cellular structures and reduce the activity of proteases.
Quenching Reagent	20-100 mM Tris or Glycine	Ensure the quenching reagent is added in sufficient excess to completely stop the crosslinking reaction.

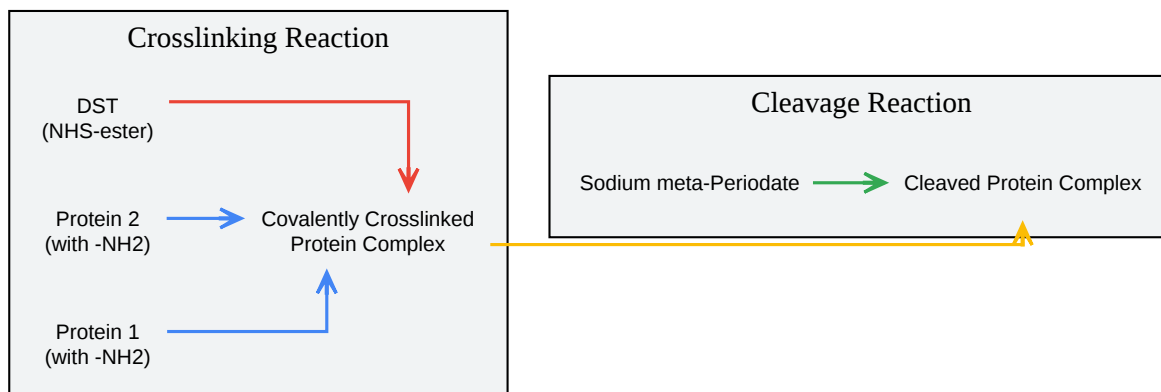
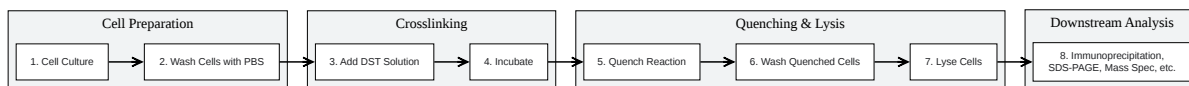
Data Presentation

The following table summarizes typical starting concentrations and incubation times for in vivo crosslinking using NHS-ester based crosslinkers, which can be used as a guide for optimizing DST experiments.

Crosslinker	Cell Type	Concentration	Incubation Time	Quenching Conditions	Reference
DSG	Human neuroblastoma cells	2 mM	45 min at RT	Not specified	[1]
DSS	HeLa cells	1 mM	10 min in PBS	500 mM Tris, pH 8.0 for 15 min	[2]
DSSO	HEK293T cells	3 mM	1 h at 4°C	20 mM quenching buffer for 30 min	[3]
DSBSO	K562 cells	2 mM	1 h at 37°C	Not specified	[4]

Mandatory Visualization

Experimental Workflow for In Vivo Crosslinking with DST



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- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Crosslinking with Disuccinimidyl Tartrate (DST)]. BenchChem, [2025]. [Online PDF]. Available at:

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